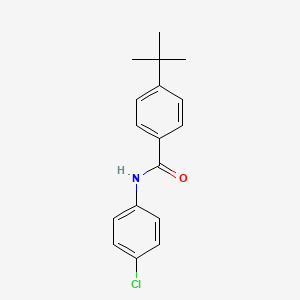

4-tert-butyl-N-(4-chlorophenyl)benzamide

Description

4-tert-butyl-N-(4-chlorophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 4-chlorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₀ClNO, with a molecular weight of 301.81 g/mol . The compound is synthesized via nickel-catalyzed reductive aminocarbonylation of aryl halides, as demonstrated in the preparation of its structural analog 3gg, which achieved a 44% yield under optimized conditions .

Properties

IUPAC Name |

4-tert-butyl-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSXZIRSQXGVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Procedure

Yield and Purity

Nickel-Catalyzed Reductive Aminocarbonylation

A modern approach utilizing nickel catalysis to couple aryl halides with nitroarenes under CO atmosphere.

Catalytic System

Procedure

Yield and Advantages

- Yield : 65–75%.

- Advantages : Avoids pre-functionalized acid chlorides; suitable for electron-deficient aryl halides.

Microwave-Assisted Synthesis

Accelerates reaction kinetics using microwave irradiation, reducing time from hours to minutes.

Reaction Setup

- Reactants : 4-Tert-butylbenzoic acid and 4-chloroaniline.

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).

- Solvent : Dimethylformamide (DMF).

Procedure

Performance Metrics

Solid-Phase Synthesis for High-Throughput Applications

Adapted for combinatorial chemistry, this method uses resin-bound intermediates.

Key Steps

Yield and Scalability

Ultrasound-Promoted Synthesis

Enhances reaction efficiency through cavitation effects.

Reaction Parameters

Procedure

Outcomes

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical Coupling | 72–85 | 4–6 h | High | Industrial |

| Nickel Catalysis | 65–75 | 16 h | Moderate | Pilot-scale |

| Microwave-Assisted | 88–92 | 15 min | High | Lab-scale |

| Solid-Phase Synthesis | 70–78 | 24 h | Low | High-throughput |

| Ultrasound-Promoted | 80–85 | 45 min | Moderate | Lab-scale |

Analytical Characterization Data

- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 10.20 (s, 1H, NH), 7.96 (d, $$J = 7.7$$ Hz, 2H), 7.70 (d, $$J = 8.5$$ Hz, 2H), 7.58 (t, $$J = 7.3$$ Hz, 1H), 7.52 (t, $$J = 7.6$$ Hz, 2H), 7.36 (d, $$J = 8.5$$ Hz, 2H), 1.28 (s, 9H).

- $$^{13}$$C NMR (151 MHz, DMSO-$$d6$$): δ 165.32 (C=O), 145.96, 136.60, 135.01, 131.45, 128.34, 127.61, 125.19, 120.13, 34.05 (C(CH$$3$$)$$3$$), 31.21 (CH$$3$$).

- Melting Point : 148–150°C.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the amide group to an amine.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxybenzamide derivative.

Oxidation: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the amide group results in the formation of the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-tert-butyl-N-(4-chlorophenyl)benzamide exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis. The presence of the chlorophenyl group enhances the molecule's ability to interact with biological targets, potentially leading to improved efficacy against tumors .

1.2 Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. For example, its derivatives have been investigated for their ability to inhibit certain isoforms of enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Materials Science

2.1 Polymer Synthesis

4-tert-butyl-N-(4-chlorophenyl)benzamide can serve as a building block in the synthesis of polymers with tailored properties. Its amide functionality allows for the formation of strong intermolecular interactions, which can enhance the mechanical properties of polymeric materials. This is particularly useful in developing high-performance plastics and composites used in various industrial applications.

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into formulations for coatings and adhesives. Its presence can improve the durability and performance of these materials under various environmental conditions.

Synthesis and Characterization

The synthesis of 4-tert-butyl-N-(4-chlorophenyl)benzamide typically involves the reaction between 4-tert-butylbenzoyl chloride and 4-chlorobenzylamine in an organic solvent, such as dichloromethane. This reaction may require coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Purification methods such as recrystallization or column chromatography are employed to isolate the final product .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the efficacy of benzamide derivatives | Found significant inhibition of cancer cell proliferation |

| Enzyme Inhibition Research | Explored enzyme inhibition potential | Identified selective inhibition of metabolic enzymes |

| Polymer Development | Examined use as a polymer building block | Demonstrated enhanced mechanical properties in polymer composites |

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-chlorophenyl)benzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with proteins, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-tert-butyl-N-(4-chlorophenyl)benzamide and its analogs:

Key Observations:

Methoxy and ethoxy analogs (e.g., 4-tert-butyl-N-(4-methoxyphenyl)benzamide) lack reported biological activity, suggesting that electron-donating groups reduce pharmacological efficacy compared to electron-withdrawing halogens .

Synthetic Accessibility: The target compound’s synthesis via nickel-catalyzed reductive aminocarbonylation achieved a moderate yield (44%), comparable to other benzamide derivatives synthesized under transition-metal catalysis .

Research Findings and Trends

- Solubility and Stability : The tert-butyl group likely increases hydrophobicity, which may reduce aqueous solubility compared to methoxy or ethoxy derivatives .

- Crystallography and Structural Analysis : Related compounds (e.g., 4-Chloro-N-o-tolylbenzamide ) are frequently used in crystallographic studies, suggesting that the target compound could serve as a candidate for structural biology research .

Biological Activity

4-tert-butyl-N-(4-chlorophenyl)benzamide is a compound of interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, focusing on its insecticidal and fungicidal activities.

Synthesis

The synthesis of 4-tert-butyl-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine. The reaction conditions often include solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the acylation process.

Insecticidal Activity

Recent studies have demonstrated that compounds structurally similar to 4-tert-butyl-N-(4-chlorophenyl)benzamide exhibit significant insecticidal properties. For instance, a related compound, 14q, showed a mortality rate of 70% against Mythimna separate at a concentration of 500 mg/L, outperforming the control drug tebufenpyrad (60%) . The insecticidal efficacy can be attributed to the presence of the benzamide moiety, which has been linked to neurotoxic effects in insects.

Fungicidal Activity

The fungicidal activity of benzamide derivatives has also been explored. Compounds similar to 4-tert-butyl-N-(4-chlorophenyl)benzamide have shown promising results against various fungal pathogens. For example, compound 14h exhibited an inhibition rate of 77.8% against Pyricularia oryzae at a concentration of 50 mg/L, indicating strong antifungal potential .

Case Studies

- Case Study on Insecticidal Efficacy :

- Fungicidal Activity Assessment :

Table 1: Insecticidal Activities of Related Compounds

| Compound | Target Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| 14q | Mythimna separate | 500 | 70 |

| Control | Tebufenpyrad | N/A | 60 |

Table 2: Fungicidal Activities Against Various Fungi

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryzae | 77.8 |

| Control | Bixafen | 100 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-tert-butyl-N-(4-chlorophenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including amide bond formation via coupling reagents (e.g., EDCI/HOBt) and Friedel-Crafts alkylation for tert-butyl group introduction. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions .

- Purification : Column chromatography or recrystallization (using ethanol/water) improves purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>99%) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 330.12) .

Q. What spectroscopic techniques are used to analyze electronic transitions and fluorescence properties?

- Methodological Answer :

- UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~260 nm) influenced by the chloro-substituent .

- Fluorescence spectroscopy : Quantum yield calculations (using quinine sulfate as a standard) reveal weak emission due to electron-withdrawing groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-tert-butyl-N-(4-chlorophenyl)benzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 89–292 K reveals:

- Dihedral angles : ~45° between benzamide and chlorophenyl planes, indicating limited conjugation .

- Hydrogen bonding : N–H···O=C interactions stabilize crystal packing (d = 2.02 Å) .

- Disorder modeling : Refinement software (e.g., SHELXL) resolves tert-butyl group rotational disorder .

Q. How can researchers address contradictions in reported biological activities (e.g., antibacterial vs. inactive)?

- Methodological Answer :

- In silico docking : Compare binding affinities to bacterial targets (e.g., AcpS-PPTase) using AutoDock Vina .

- In vitro assays : Standardize MIC testing (e.g., broth microdilution) against Gram-positive/negative strains .

- Data normalization : Control for solvent effects (DMSO ≤1% v/v) and batch-to-batch purity variations .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Quantum chemical calculations : DFT (B3LYP/6-311+G(d,p)) predicts logP (4.1) and electrostatic potential surfaces .

- Molecular dynamics : Simulate solubility in lipid bilayers using GROMACS .

- QSPR models : Correlate substituent effects (e.g., Cl, tert-butyl) with thermal stability (TGA data) .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer :

- Bioisosteric replacement : Swap tert-butyl with cyclopropyl or trifluoromethyl groups to modulate lipophilicity .

- Positional isomerism : Synthesize ortho/meta-chloro derivatives and compare IC values against target enzymes .

- Pharmacophore mapping : Overlay crystal structures (PDB) to identify critical H-bond acceptors .

Q. What experimental strategies mitigate challenges in determining the compound’s mechanism of action against bacterial targets?

- Methodological Answer :

- Enzyme kinetics : Monitor PPTase inhibition via malachite green assay (phosphate release quantification) .

- Metabolomics : LC-MS tracks downstream pathway disruptions (e.g., fatty acid biosynthesis) .

- Resistance studies : Serial passage experiments identify mutations in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.